N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
Description
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic coumarin derivative with the molecular formula C₁₈H₂₀N₂O₇ and an average molecular weight of 376.365 g/mol . Its structure comprises a 4-ethyl-substituted coumarin core linked via an ether-oxygen to a propanoyl-glycine moiety. This compound is identified by CAS No. 376381-37-2 and ChemSpider ID 2565522, with applications likely explored in medicinal chemistry due to the pharmacological relevance of coumarins .
Properties
Molecular Formula |
C16H17NO6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-3-10-6-15(20)23-13-7-11(4-5-12(10)13)22-9(2)16(21)17-8-14(18)19/h4-7,9H,3,8H2,1-2H3,(H,17,21)(H,18,19) |
InChI Key |
MPRHVYQJIDBFNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the esterification of a chromene derivative with a glycine derivative. One common method involves the activation of the carboxylic acid group of the chromene derivative using N,N’-carbonyldiimidazole, followed by reaction with glycine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted chromene derivatives.
Scientific Research Applications
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets. The chromene ring system can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also generate reactive oxygen species upon exposure to light, leading to photodynamic effects.
Comparison with Similar Compounds
Substituent Effects on the Coumarin Core
The 4-ethyl group on the coumarin ring distinguishes this compound from analogues such as N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride () and 4-Methyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycinate (). Key differences include:
Linker and Functional Group Variations
- Amide vs. Ester Linkages: Unlike the ester-linked glycinate in , the target compound features an amide bond between the propanoyl and glycine groups. Amides generally exhibit greater metabolic stability than esters, resisting hydrolysis by esterases and prolonging half-life .
- Hydrazonoyl Chloride vs. Glycine Derivatives: The hydrazonoyl chloride in introduces reactive nitrogen functionalities, contrasting with the glycine moiety’s zwitterionic character, which may improve solubility and biocompatibility .
Research Implications and Gaps
- Biological Activity: While coumarins are known for anticoagulant, antimicrobial, and anticancer properties, specific data on the target compound’s activity are absent in the provided evidence. Comparative studies with methyl or fluoro-substituted analogues () could elucidate structure-activity relationships.
- Stereochemistry: The impact of chirality in the propanoyl-glycine linker (e.g., enantioselective metabolism) warrants investigation, as seen in racemic mixtures of related compounds .
- Computational Modeling : Tools like SHELXPRO and WinGX () could further analyze crystallographic data to predict solubility and stability .
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